1-Oxa-9-azaspiro[5.5]undecane oxalate
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecane oxalate is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.5]undecane oxalate can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another approach utilizes the olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive . Industrial production methods often involve optimization of these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undecane oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecane oxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane oxalate involves its interaction with specific molecular targets and pathways. One of its primary targets is the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . By inhibiting this protein, the compound disrupts the transport of crucial molecules, leading to the bacterium’s death. The compound’s spirocyclic structure also allows it to interact with other biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane oxalate can be compared with other spirocyclic compounds, such as:
3-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in its substituents and biological activities.
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This derivative has shown potent inhibitory activity against the MmpL3 protein, similar to this compound.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1416354-30-7 |
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Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecane;oxalic acid |
InChI |
InChI=1S/C9H17NO.C2H2O4/c1-2-8-11-9(3-1)4-6-10-7-5-9;3-1(4)2(5)6/h10H,1-8H2;(H,3,4)(H,5,6) |
InChI Key |
CYNMDUBXDLISFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCNCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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